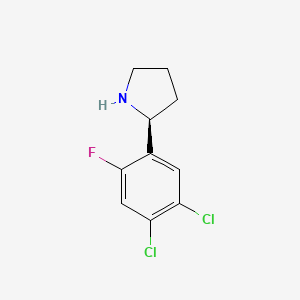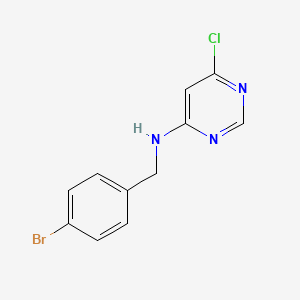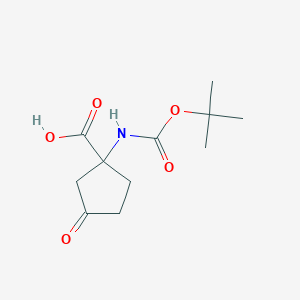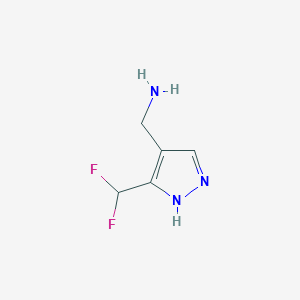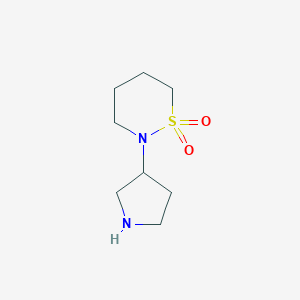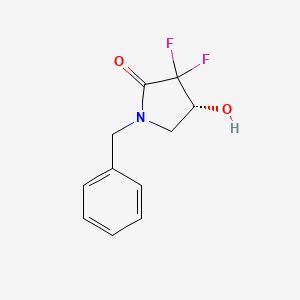
(R)-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring substituted with benzyl, difluoro, and hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidinone ring.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides under basic conditions.
Fluorination: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of ®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The benzyl and difluoro groups can participate in substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Benzyl halides, diethylaminosulfur trifluoride (DAST)
Major Products
科学研究应用
Chemistry
In chemistry, ®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, ®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one is investigated for its potential therapeutic properties. Its structural features suggest it may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active site residues, while the difluoro groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
- ®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one
- (S)-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one
- 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one
Uniqueness
®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets
属性
分子式 |
C11H11F2NO2 |
|---|---|
分子量 |
227.21 g/mol |
IUPAC 名称 |
(4R)-1-benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C11H11F2NO2/c12-11(13)9(15)7-14(10(11)16)6-8-4-2-1-3-5-8/h1-5,9,15H,6-7H2/t9-/m1/s1 |
InChI 键 |
XILQCTHDPQEMRF-SECBINFHSA-N |
手性 SMILES |
C1[C@H](C(C(=O)N1CC2=CC=CC=C2)(F)F)O |
规范 SMILES |
C1C(C(C(=O)N1CC2=CC=CC=C2)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13325092.png)
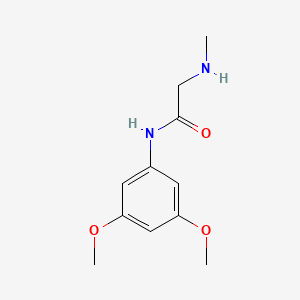
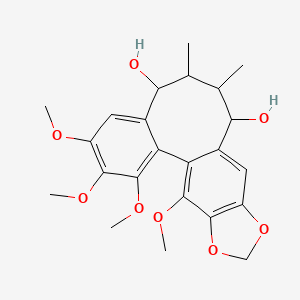
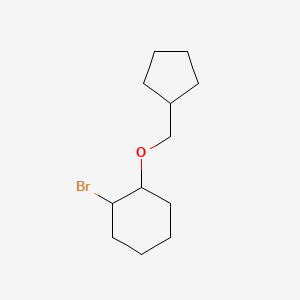
![4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B13325113.png)
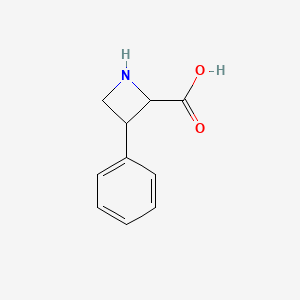

![6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13325154.png)
